
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include sodium azide and thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 3-phenyl-1H-pyrazole-5-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A similar compound with an isoxazole ring instead of a pyrazole ring.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A pyrazole derivative with different substituents.
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: A thiazole derivative with a bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of a bromophenyl group and a pyrazole ring with a carboxylic acid group. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Biological Activity
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is recognized for a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections will explore the synthesis, biological activities, and relevant research findings associated with this compound.
- Chemical Formula : C10H7BrN2O2
- Molecular Weight : 267.08 g/mol
- CAS Number : 46413-66-5
Property | Value |
---|---|
Molecular Formula | C10H7BrN2O2 |
Molecular Weight | 267.08 g/mol |
CAS Number | 46413-66-5 |
SMILES | C1=NN(C(=C1C(=O)O)C(=O)O)C(=O)Br |
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) models.
Case Study: Anticancer Effects
In a study evaluating the cytotoxic effects of several pyrazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of control compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research suggests that this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in inflammatory conditions.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Induces apoptosis in MDA-MB-231 and HepG2 cells |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Antimicrobial | Effective against various pathogenic bacteria |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it may modulate signaling pathways associated with cell proliferation and apoptosis through:
- Inhibition of Kinases : Certain studies suggest that pyrazole derivatives can inhibit kinase activity, which is crucial for cancer cell proliferation.
- Interaction with Apoptotic Pathways : The compound may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Q & A
Q. Basic: What synthetic methodologies are reported for 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction parameters be optimized for higher purity?
Answer:
The synthesis typically involves multi-step reactions starting from bromophenyl precursors. For example, cyclocondensation of hydrazine derivatives with β-keto esters or acids under acidic conditions is a common route. Optimization includes:
- Temperature control : Maintaining 60–80°C during cyclization improves yield .
- Catalyst selection : Use of acetic acid or p-toluenesulfonic acid enhances reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >97% purity .
Q. Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- Spectroscopy :
- Chromatography :
Q. Advanced: How can SHELX software be applied in refining the crystal structure of bromophenyl pyrazole derivatives, and what challenges arise during data interpretation?
Answer:
SHELX workflow :
Data integration : Use SHELXC/D for initial data processing and phase determination .
Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks .
Challenges :
- Disorder in bromophenyl groups : Requires constrained refinement (ISOR/DFIX commands) .
- Twinned crystals : Use TWIN/BASF commands to model overlapping lattices .
Validation tools (e.g., PLATON) ensure R-factor convergence < 0.05 .
Q. Advanced: What role do halogen substituents (e.g., bromine) play in influencing hydrogen-bonding networks and supramolecular assembly in crystalline states?
Answer:
Bromine enhances intermolecular interactions via:
- Halogen bonding : Br···O/N contacts (3.0–3.5 Å) stabilize crystal packing .
- Hydrogen bonding : Carboxylic acid groups form dimers (O-H···O, 2.6 Å), while Br atoms participate in C-Br···π interactions (3.3 Å) .
Graph-set analysis (Etter’s rules) reveals R₂²(8) motifs for acid dimers and C(4) chains for Br-mediated stacking .
Q. Advanced: How can researchers functionalize this compound for targeted biological or material applications?
Answer:
Derivatization strategies :
- Amide formation : React with amines (DCC/HOBt coupling) to generate bioactive analogs (e.g., carbohydrazides for antimicrobial studies) .
- Metal coordination : The carboxylic acid group binds to transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or luminescent materials .
Case study : Bromine substitution improves lipophilicity (logP ~2.8), enhancing cell permeability in drug discovery .
Properties
IUPAC Name |
3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVHDPWTQAMLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008638 | |
Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890591-20-5, 46413-66-5 | |
Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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